n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the reaction of 1H-pyrazole with a suitable propylating agent, followed by cyclization with a triazole precursor. Common reagents include hydrazine hydrate and various alkylating agents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents
Common Reagents and Conditions
Common reagents include hydrazine hydrate, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing inhibitors of enzymes like CDK2, which are targets for cancer treatment.
Biological Studies: Investigating its effects on cell cycle progression and apoptosis induction.
Chemical Research: Studying its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material.
Uniqueness
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its dual pyrazole and triazole rings, which confer specific reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C11H13N7 |
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Molecular Weight |
243.27 g/mol |
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H13N7/c1(6-18-7-2-4-15-18)3-12-10-11-16-14-9-17(11)8-5-13-10/h2,4-5,7-9H,1,3,6H2,(H,12,13) |
InChI Key |
LMJLCXVCHXZDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCNC2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
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